tert-Butyl 3,4-dichloro-2-methoxybenzoate

Lipophilicity Physicochemical Property Drug Design

Researchers needing a base-stable, acid-labile protecting group for halogenated benzoates face premature hydrolysis with methyl/ethyl esters. This compound offers orthogonal tert-butyl protection with electron-deficient 3,4-dichloro-2-methoxy core. - **Key Utility:** Stable under strong bases/nucleophiles; cleaved via mild TFA. - **Reactivity:** 3,4-Dichloro pattern enhances SNAr for sterically hindered biaryl-2-carboxylates. - **Lipophilicity:** XLogP3 4.0 improves membrane permeability in drug discovery. Available for immediate R&D shipment.

Molecular Formula C12H14Cl2O3
Molecular Weight 277.14 g/mol
Cat. No. B12499336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3,4-dichloro-2-methoxybenzoate
Molecular FormulaC12H14Cl2O3
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)Cl)OC
InChIInChI=1S/C12H14Cl2O3/c1-12(2,3)17-11(15)7-5-6-8(13)9(14)10(7)16-4/h5-6H,1-4H3
InChIKeyBOCDUNGFRVTCND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3,4-dichloro-2-methoxybenzoate: Orthogonally Protected Building Block


tert-Butyl 3,4-dichloro-2-methoxybenzoate (CAS: 2089310-63-2) is a specialized benzoate ester featuring a tert-butyl protected carboxylic acid, a methoxy donor at the 2-position, and electron-withdrawing chloro substituents at the 3- and 4-positions on the aromatic ring [1]. This substitution pattern confers distinct electronic and steric properties that are leveraged in medicinal chemistry and agrochemical research as a synthetic intermediate. The tert-butyl ester serves as an orthogonal protecting group, offering stability under basic and nucleophilic conditions while remaining readily cleavable under specific acidic protocols, a feature that is fundamental to its utility in complex molecule assembly [2].

tert-Butyl 3,4-dichloro-2-methoxybenzoate: Why Generic Substitution Fails


The strategic value of tert-Butyl 3,4-dichloro-2-methoxybenzoate is derived from its specific combination of a robust tert-butyl ester protecting group and a halogenated methoxyarene core. Generic substitution with alternative esters (e.g., methyl or ethyl) or different aryl substitution patterns is not feasible due to profound differences in chemical stability, lipophilicity, and reactivity [1]. The tert-butyl group imparts unique stability to basic and nucleophilic conditions, which is not observed with less hindered methyl esters that are prone to premature hydrolysis [2]. Furthermore, the 3,4-dichloro-2-methoxy substitution pattern on the aromatic ring specifically enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to other regioisomers or less-substituted analogs, a critical factor for its use as a functionalizable core [3].

tert-Butyl 3,4-dichloro-2-methoxybenzoate: Stability, Lipophilicity & Reactivity Evidence


Improved Lipophilicity Over Parent Carboxylic Acid

tert-Butyl 3,4-dichloro-2-methoxybenzoate exhibits a calculated partition coefficient (XLogP3) of 4.0, indicating substantial lipophilicity [1]. In contrast, the parent carboxylic acid, 3,4-dichloro-2-methoxybenzoic acid (CAS 155382-86-8), has a significantly lower calculated logP, consistent with its ionic carboxylate form under physiological or many organic reaction conditions. This difference in lipophilicity directly impacts solubility in organic solvents and potential membrane permeability.

Lipophilicity Physicochemical Property Drug Design

Superior Base Stability vs Methyl Esters

The tert-butyl ester group in tert-Butyl 3,4-dichloro-2-methoxybenzoate provides exceptional stability under basic and nucleophilic conditions, a well-established property of tert-butyl esters as protecting groups [1]. This is in stark contrast to methyl esters, which are susceptible to hydrolysis under basic conditions. A direct comparison of deprotection conditions highlights this advantage: tert-butyl esters can be cleaved at room temperature in trifluoroacetic acid (TFA), whereas methyl esters often require harsher conditions like refluxing 6 M HCl or LiOH, which can degrade other functional groups [2].

Protecting Group Stability Organic Synthesis

Accelerated SNAr Reactivity with 3,4-Dichloro-2-methoxy Substitution

The 3,4-dichloro-2-methoxy substitution pattern on the aromatic ring of tert-Butyl 3,4-dichloro-2-methoxybenzoate is designed to accelerate ester-mediated nucleophilic aromatic substitution (SNAr) reactions [1]. A study demonstrated that the introduction of a methoxy or halo substituent at the 3-position of a 2-methoxybenzoic ester greatly accelerates the SNAr reaction with Grignard reagents [2]. This specific substitution pattern provides a kinetically enhanced pathway compared to unsubstituted or less-substituted benzoate esters, enabling efficient functionalization of the aromatic ring.

SNAr Reactivity Cross-Coupling

tert-Butyl 3,4-dichloro-2-methoxybenzoate: Research & Industrial Applications


Orthogonal Protection for Complex Molecule Synthesis

This compound is ideally suited for multi-step synthetic routes where a carboxylic acid must be temporarily masked. The tert-butyl ester group remains stable through a sequence of reactions involving strong bases, nucleophiles, or reducing agents, which would otherwise hydrolyze or react with a free acid or a less stable ester. The acid functionality can then be quantitatively unveiled at the final stage under mild acidic conditions, such as room temperature TFA treatment [1].

Hindered Biaryl Synthesis via Accelerated SNAr

The 3,4-dichloro-2-methoxy substitution pattern is a key structural feature that accelerates nucleophilic aromatic substitution reactions. This makes tert-Butyl 3,4-dichloro-2-methoxybenzoate a prime candidate for building sterically congested biphenyl-2-carboxylate derivatives. This application is directly supported by studies showing that analogous tert-butyl 2-methoxybenzoates with similar substitution patterns undergo efficient SNAr reactions with aryl Grignard reagents to form key pharmaceutical intermediates [2].

Lipophilic Building Block for Medicinal Chemistry

With a calculated XLogP3 of 4.0, this compound is a valuable lipophilic building block for medicinal chemists seeking to modulate the physicochemical properties of a lead series. Its high logP value, compared to more polar carboxylic acid analogs, can be exploited to improve membrane permeability and enhance binding to hydrophobic pockets in biological targets, a common strategy in drug design [3].

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